Ethyl 4-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-3-yl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-3-yl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine and piperazine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-3-yl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-(trifluoromethyl)benzyl chloride with piperidine to form 1-[[3-(trifluoromethyl)phenyl]methyl]piperidine. This intermediate is then reacted with piperazine in the presence of a suitable base to yield the desired product. The final step involves the esterification of the piperazine derivative with ethyl chloroformate under basic conditions to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-3-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-3-yl]piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biology: It is used in biological studies to investigate its effects on cellular pathways and receptor interactions.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 4-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors and enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes and interact with intracellular targets. The piperidine and piperazine moieties contribute to the compound’s binding affinity and selectivity towards certain receptors, modulating their activity and leading to the observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: A stimulant of the piperidine class that acts as a dopamine reuptake inhibitor.
Vanoxerine: A piperazine derivative known for its dopamine reuptake inhibition properties.
Uniqueness
Ethyl 4-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-3-yl]piperazine-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. These characteristics differentiate it from other similar compounds and contribute to its potential as a pharmacological agent.
Properties
IUPAC Name |
ethyl 4-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-3-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28F3N3O2/c1-2-28-19(27)26-11-9-25(10-12-26)18-7-4-8-24(15-18)14-16-5-3-6-17(13-16)20(21,22)23/h3,5-6,13,18H,2,4,7-12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKKVIFEJNWJAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2CCCN(C2)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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